N-(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N,4-dimethylbenzenesulfonamide
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Overview
Description
N-(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N,4-dimethylbenzenesulfonamide is a complex organic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties . The unique structure of this compound, which includes a triazoloquinoxaline core, makes it a valuable subject for scientific research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N,4-dimethylbenzenesulfonamide typically involves the construction of the triazoloquinoxaline ring system. One common method starts with the reaction of 1-chloro-2-hydrazinoquinoxaline with an appropriate aldehyde, followed by cyclization through an oxidation-reduction mechanism using chloranil
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the triazoloquinoxaline core or the benzenesulfonamide group.
Substitution: Aromatic nucleophilic substitution reactions can introduce different substituents onto the quinoxaline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chloranil, reducing agents such as sodium borohydride, and bases like triethylamine for substitution reactions. Solvents such as dimethylformamide (DMF) and xylene are often used to facilitate these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various quinoxaline derivatives, while substitution reactions can produce a range of substituted triazoloquinoxalines with different biological activities .
Scientific Research Applications
N-(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N,4-dimethylbenzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit A2B adenosine receptors, which play a role in various physiological processes, including inflammation and cancer progression . The compound’s structure allows it to bind effectively to these receptors, thereby modulating their activity and exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]triazolo[4,3-a]quinoxaline: Shares the triazoloquinoxaline core and exhibits similar biological activities.
Pyrimido-quinoxaline: Another quinoxaline derivative with potential antiviral and antimicrobial properties.
Imidazo[1,2-a]quinoxaline: Known for its cytotoxic activities against cancer cell lines.
Uniqueness
N-(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N,4-dimethylbenzenesulfonamide stands out due to its specific structural features, such as the ethyl group on the triazoloquinoxaline core and the dimethylbenzenesulfonamide moiety. These modifications enhance its biological activity and make it a promising candidate for further research and development in various fields .
Properties
IUPAC Name |
N-(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c1-4-17-21-22-19-18(20-15-7-5-6-8-16(15)24(17)19)23(3)27(25,26)14-11-9-13(2)10-12-14/h5-12H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHVLTXJLMWCJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N=C2N(C)S(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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